1-Fluoro-7-methoxynaphthalen-2-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-fluoro-7-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H9FO2/c1-14-8-4-2-7-3-5-10(13)11(12)9(7)6-8/h2-6,13H,1H3 |
InChI Key |
ACNFOLBDPQVWJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2F)O |
Origin of Product |
United States |
Significance of Naphthalene Scaffolds in Organic Chemistry and Advanced Materials
Naphthalene (B1677914) (C₁₀H₈) is a white, crystalline solid and the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. numberanalytics.comnih.govrasayanjournal.co.in This core structure provides a rigid and planar framework that is a cornerstone for a multitude of chemical syntheses. numberanalytics.com The reactivity of the naphthalene system allows for a variety of chemical modifications, making it a versatile intermediate in the production of dyes, pigments, plastics, and pharmaceuticals. numberanalytics.com
Naphthalene derivatives are integral to the development of advanced materials. Their inherent photophysical properties, such as strong fluorescence and photostability, make them ideal candidates for organic electronic devices. nih.gov The introduction of different functional groups can significantly alter these properties, leading to materials with tailored electronic and optical characteristics. Furthermore, naphthalene and its derivatives are recognized for their contribution to the formation of secondary organic aerosols in the atmosphere, highlighting their environmental significance. copernicus.org
In the field of medicinal chemistry, naphthalene derivatives have been explored for a wide range of therapeutic applications, including antimicrobial and anticancer agents. rasayanjournal.co.inontosight.airesearchgate.net The ability to functionalize the naphthalene scaffold at various positions allows for the creation of molecules that can interact with specific biological targets.
Role of Fluorine and Methoxy Substituents in Modulating Properties of Polycyclic Aromatic Systems
The introduction of fluorine and methoxy (B1213986) groups onto a polycyclic aromatic system like naphthalene (B1677914) can dramatically influence its properties.
Fluorine Substituents: The substitution of hydrogen with fluorine, the most electronegative element, imparts unique characteristics to aromatic molecules. Fluorination can alter the electronic properties of the naphthalene ring system. While some studies suggest that fluorination can weaken the aromatic character of polycyclic hydrocarbons, it can also lead to a downfield shift in ¹⁹F NMR signals and a lowering of HOMO-LUMO energy gaps. nih.govepa.govresearchgate.net These modifications can enhance the reactivity and binding affinity of the molecule in various chemical and biological systems.
Furthermore, the introduction of fluorine can improve the performance of organic solar cells and has been utilized in carcinogenicity studies of polycyclic aromatic hydrocarbons (PAHs). nih.gov The presence of fluorine can also increase the solubility of PAHs in organic solvents. epa.gov
Methoxy Substituents: The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity and regioselectivity of reactions on the naphthalene ring. It can direct electrophilic substitution to specific positions and can also participate in nucleophilic aromatic substitution reactions, where the methoxy group itself is replaced. elsevierpure.com In the context of photo-additions, the methoxy group on a naphthalene derivative can influence the products formed. cdnsciencepub.com
From a biological perspective, methoxy-substituted naphthalene derivatives have been synthesized and investigated for their potential anticancer activities. researchgate.net The presence of a methoxy group can affect the binding of these molecules to biological targets.
Research Context and Rationale for Investigating 1 Fluoro 7 Methoxynaphthalen 2 Ol
Precursor Synthesis Strategies: Focus on 7-methoxynaphthalen-2-ol as a Starting Material
A common and practical approach to synthesizing this compound begins with the readily available precursor, 7-methoxynaphthalen-2-ol. nih.govgoogle.com This starting material possesses the required methoxy and hydroxyl functionalities on the naphthalene ring, making it an ideal scaffold for subsequent fluorination. nih.gov The synthesis of 7-methoxynaphthalen-2-ol itself can be accomplished through several methods. One established route involves the bromination and subsequent methylation of 2-naphthol. orgsyn.org Another approach starts from 6-bromo-2-naphthol, which is methylated to 2-bromo-6-methoxynaphthalene, followed by conversion to the desired product. orgsyn.orggoogle.com The accessibility of 7-methoxynaphthalen-2-ol makes it a cost-effective and strategic choice for the large-scale production of its fluorinated derivatives. google.com
The structure and key identifiers of 7-methoxynaphthalen-2-ol are provided below:
| Identifier | Value |
| IUPAC Name | 7-methoxynaphthalen-2-ol |
| CAS Number | 5060-82-2 |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| SMILES | COC1=CC2=C(C=C(C=C2)O)C=C1 |
Direct Fluorination Techniques for Naphthalene Systems
Once the precursor is in hand, direct fluorination methods can be employed to introduce the fluorine atom onto the naphthalene ring. These techniques are generally classified as either electrophilic or nucleophilic fluorination.
Electrophilic fluorination is a powerful method for the direct introduction of fluorine onto electron-rich aromatic systems. wikipedia.orgresearchgate.net Reagents such as Selectfluor® (N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) are widely used for this purpose due to their stability, ease of handling, and high reactivity. wikipedia.orgcore.ac.uknih.gov The reaction of an enol ester with Selectfluor® is a facile process that yields the corresponding α-fluoroketone under mild conditions. core.ac.uknih.gov The mechanism is believed to proceed through a polar, two-electron process involving an oxygen-stabilized carbenium species. core.ac.uknih.gov While the direct fluorination of 7-methoxynaphthalen-2-ol using Selectfluor® is a plausible route, the regioselectivity of the reaction would need to be carefully controlled to favor the desired 1-fluoro isomer. The reaction conditions, including the choice of solvent and temperature, can significantly influence the outcome of the fluorination. researchgate.netbeilstein-journals.org
Nucleophilic fluorination provides an alternative strategy for introducing fluorine. This often involves a halogen exchange (Halex) reaction, where a different halogen atom (typically chlorine or bromine) on the naphthalene ring is displaced by a fluoride (B91410) ion. researchgate.netresearchgate.netorganic-chemistry.org This method is particularly useful for synthesizing fluorinated aromatic compounds from readily available halogenated precursors. google.com However, these reactions often require high temperatures (150–300 °C), which can lead to the formation of degradation products and tars. google.com The choice of the fluorinating agent, such as potassium fluoride, and the reaction conditions are crucial for achieving a successful and selective halogen exchange. researchgate.net
Advanced Naphthalene Core Construction Methodologies
In addition to modifying existing naphthalene precursors, advanced synthetic methods allow for the construction of the fluorinated naphthalene core from simpler acyclic or monocyclic starting materials. These methods often involve metal-catalyzed or Lewis acid-catalyzed reactions.
Metal-catalyzed annulation reactions have emerged as powerful tools for the synthesis of substituted naphthalenes. thieme-connect.comdntb.gov.ua Palladium-catalyzed reactions, for instance, can construct the naphthalene core through the annulation of internal alkynes or via C-H activation and annulation of suitable precursors. acs.orgthieme-connect.comnih.govthieme-connect.comrsc.orgacs.org Copper-catalyzed methods are also effective for synthesizing naphthalene derivatives, including the reaction of haloalkynes with amines to form naphthalene-1,3-diamines. nih.govacs.orgnih.govrsc.org Zinc-catalyzed transformations have also been developed for the construction of the naphthalene skeleton. thieme-connect.comdntb.gov.ua These metal-catalyzed approaches offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex naphthalene derivatives. thieme-connect.comdntb.gov.ua
A summary of metal-catalyzed reactions for naphthalene synthesis is presented below:
| Metal Catalyst | Reaction Type | Key Features | References |
| Palladium | Annulation of alkynes, C-H activation | Forms two new C-C bonds in a single step, good functional group tolerance. | acs.orgthieme-connect.comnih.govthieme-connect.comrsc.orgacs.org |
| Copper | Annulation of haloalkynes with amines | Efficient synthesis of naphthalene-1,3-diamines. | nih.govacs.orgnih.govrsc.org |
| Zinc | Annulation reactions | Provides an alternative to other metal catalysts. | thieme-connect.comdntb.gov.ua |
Lewis acid-catalyzed reactions provide another versatile avenue for the synthesis of naphthalenes. thieme-connect.comdntb.gov.ua Lewis acids such as aluminum chloride can catalyze the alkylation of naphthalene. elsevier.com They can also be employed in annulation reactions, for example, in the reaction of 2-naphthols with cyclopropanes to form naphthalene-fused cyclopentanes. nih.gov The choice of Lewis acid can influence the selectivity of the reaction, leading to different products. nih.gov Furthermore, Lewis acids can be used in the synthesis of 1-naphthoic acid from naphthalene and carbon dioxide, a process with high atom economy. google.com The coupling of naphthalene nuclei can also be achieved using a Lewis acid catalyst in the presence of an oxidant. acs.org
Cycloaddition and Benzannulation Strategies
Cycloaddition and benzannulation reactions represent powerful and versatile approaches for the construction of the naphthalene framework. These methods involve the formation of the bicyclic aromatic ring system from smaller, functionalized precursors.
Recent advancements have demonstrated the efficacy of [4+2] cycloaddition reactions using aryne intermediates for the synthesis of multisubstituted naphthalenes. rsc.orgrsc.org One notable strategy involves the reaction of 2-pyrones with arynes, which proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to afford the naphthalene core. rsc.org This method offers a high degree of flexibility in introducing various substituents onto the naphthalene ring. For instance, the reaction of 4-bromo-6-methyl-2-pyrone with a 3-methoxybenzyne precursor, generated from 3-methoxy-2-(trimethylsilyl)phenyl triflate, yielded a regioisomeric mixture of methoxynaphthalenes, with 1-methyl-3-bromo-5-methoxynaphthalene as the major product. rsc.org This highlights the potential for creating methoxy-substituted naphthalene rings, a key feature of the target molecule.
Benzannulation reactions, which involve the formation of a benzene (B151609) ring fused to an existing ring, are also a cornerstone in naphthalene synthesis. researchgate.net A sequential σ-bond insertion/benzannulation reaction of ketones, arynes, and alkynoates has been developed as a transition-metal-free method to produce polysubstituted naphthalenes. researchgate.net This approach allows for the construction of complex naphthalene derivatives through a substrate-controlled rearrangement involving the cleavage of C-C bonds. While not directly applied to the synthesis of the target molecule, the broad substrate scope suggests its potential for creating highly functionalized naphthalenes.
Table 1: Examples of Cycloaddition and Benzannulation Reactions for Naphthalene Synthesis
| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | 2-Pyrones and Arynes | Cesium fluoride | Multisubstituted naphthalenes | rsc.orgrsc.org |
| Benzannulation | Ketones, Arynes, and Alkynoates | Transition-metal-free | Polysubstituted naphthalenes | researchgate.net |
| Benzannulation | Silyl-haloacetylenes | Cesium fluoride, Copper catalyst | Substituted ortho-naphthalenes |
Transition-Metal-Free Approaches for Substituted Naphthalenes
The development of transition-metal-free synthetic methods is a growing area of interest due to the cost-effectiveness and reduced environmental impact of these processes. Several such strategies have been successfully employed for the synthesis of substituted naphthalenes.
A significant breakthrough in the synthesis of fluorinated naphthols, which are key precursors or analogs of the target compound, involves a transition-metal-free protocol starting from simple 2-allyl-3-(trifluoromethyl)phenols. nih.gov This method relies on the selective activation of two C-F bonds and the formation of an intermediate hexatriene system, which then undergoes a 6π-electrocyclization followed by rearomatization to yield substituted 5-fluoronaphthalen-1-ols. nih.gov This strategy provides a rapid, three-step conversion of commercially available starting materials into novel fluorine-containing naphthols and can even be performed as a one-pot transformation. nih.gov
Another notable metal-free approach is the borylative cyclization of o-alkynylstyrenes mediated by boron trichloride (B1173362) (BCl₃). researchgate.nettcsedsystem.edu This reaction exhibits a broad substrate scope, tolerating various functional groups including ethers, sulfides, and halogens, and proceeds with high yields under mild conditions. researchgate.nettcsedsystem.edu The resulting boron-functionalized naphthalenes are versatile building blocks that can be further transformed into a variety of substituted naphthalenes. researchgate.nettcsedsystem.edu
Table 2: Transition-Metal-Free Syntheses of Substituted Naphthalenes
| Method | Starting Materials | Key Features | Product Type | Reference |
|---|---|---|---|---|
| C-F Bond Activation/Electrocyclization | 2-Allyl-3-(trifluoromethyl)phenols | Selective C-F activation, 6π-electrocyclization | Substituted 5-fluoronaphthalen-1-ols | nih.gov |
| Borylative Cyclization | o-Alkynylstyrenes | BCl₃-mediated, broad substrate scope | Boron-functionalized polysubstituted naphthalenes | researchgate.nettcsedsystem.edu |
Regioselective Functionalization Strategies for Naphthalene Rings
Achieving regioselectivity in the functionalization of the naphthalene core is crucial for the synthesis of specific isomers like this compound. Various strategies have been developed to control the position of substituent introduction on the naphthalene ring.
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalenes. nih.govresearchgate.net By employing a directing group, specific C-H bonds can be selectively activated by a metal catalyst, allowing for the introduction of a functional group at a desired position. While many methods have been developed for functionalizing different positions of the naphthalene ring, the ability to precisely target a specific site remains a key challenge. nih.govresearchgate.net
The electrophilic cyclization of arylalkynes offers a regioselective route to substituted naphthalenes and 2-naphthols. nih.gov This methodology allows for the synthesis of 1,2,4-trisubstituted and 2,3,4-trisubstituted naphthalenes in a single step with good yields. The regioselectivity of the cyclization is influenced by the substituents on the aromatic ring of the starting arylalkyne. nih.gov
A direct synthesis of 7-methoxy-2-naphthol, a close analog of the target compound, has been reported from 2,7-dihydroxynaphthalene (B41206) and dimethyl sulfate, demonstrating a straightforward method for introducing the methoxy group at the 7-position. chemicalbook.com
Table 3: Regioselective Functionalization of Naphthalene Derivatives
| Strategy | Substrate | Key Aspect | Product | Reference |
|---|---|---|---|---|
| Directed C-H Activation | 1-Substituted naphthalenes | Use of directing groups to control regioselectivity | Specifically functionalized naphthalenes | nih.govresearchgate.net |
| Electrophilic Cyclization | Arylalkynes | Regioselective formation of the naphthalene ring | Polysubstituted naphthalenes and 2-naphthols | nih.gov |
| Methylation | 2,7-Dihydroxynaphthalene | Selective methylation of one hydroxyl group | 7-Methoxy-2-naphthol | chemicalbook.com |
Skeletal Editing and Ring-Opening/Cyclization Pathways
Skeletal editing has recently emerged as a powerful strategy in synthetic chemistry, enabling the precise modification of molecular frameworks through the insertion, deletion, or rearrangement of atoms within a ring system. rsc.org This approach offers novel retrosynthetic disconnections for the synthesis of complex molecules.
A notable example of skeletal editing for naphthalene synthesis is the nitrogen-to-carbon transmutation of isoquinolines. nih.gov This method utilizes a Wittig reagent to replace the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom, leading to the formation of a substituted naphthalene. The reaction proceeds through a ring-opening of the isoquinoline to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.gov This innovative strategy provides a one-step process to access a variety of substituted naphthalenes from readily available isoquinoline precursors. nih.gov
Ring-opening and cyclization pathways also provide access to the naphthalene skeleton. For instance, the synthesis of functionalized naphthalenes from substituted 1-methoxybenzocyclobutenes has been reported, although the abstract does not provide detailed mechanistic information. nih.gov
Table 4: Skeletal Editing and Ring-Opening/Cyclization for Naphthalene Synthesis
| Approach | Starting Material | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Skeletal Editing (N-to-C Transmutation) | Isoquinolines | Wittig reaction, ring-opening, 6π-electrocyclization | Substituted naphthalenes | nih.gov |
| Ring-Opening/Cyclization | Substituted 1-Methoxybenzocyclobutenes | Not specified | Functionalized naphthalenes | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For this compound, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, would provide a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effect of the fluorine atom. The presence of the fluorine atom will also introduce characteristic fluorine-proton coupling (J-coupling).
The aromatic region will likely show a set of coupled multiplets. The proton at C3, being ortho to the hydroxyl group and meta to the fluorine atom, would appear as a doublet. The proton at C4, ortho to the fluorine atom, would exhibit a doublet with a significant through-space coupling to the fluorine. The protons on the other ring (H5, H6, and H8) will also show characteristic splitting patterns based on their positions relative to the methoxy group and each other. The methoxy protons will appear as a sharp singlet, typically around 3.9 ppm. The hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OH | 5.0 - 6.0 | s | - |
| OCH₃ | ~3.9 | s | - |
| H-3 | 7.0 - 7.2 | d | J(H3-H4) = ~9.0 |
| H-4 | 7.8 - 8.0 | d | J(H4-H3) = ~9.0, J(H4-F) = ~6-8 |
| H-5 | 7.2 - 7.4 | d | J(H5-H6) = ~8.5 |
| H-6 | 6.9 - 7.1 | dd | J(H6-H5) = ~8.5, J(H6-H8) = ~2.5 |
| H-8 | 7.6 - 7.8 | d | J(H8-H6) = ~2.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups. The carbon atom attached to the fluorine (C1) will show a large one-bond carbon-fluorine coupling constant (¹JCF), and other nearby carbons will exhibit smaller couplings (²JCF, ³JCF). The carbons bearing the hydroxyl (C2) and methoxy (C7) groups will be significantly shielded.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-1 | 155 - 160 | ¹JCF = ~240-250 |
| C-2 | 145 - 150 | ²JCF = ~15-20 |
| C-3 | 110 - 115 | ³JCF = ~5-10 |
| C-4 | 125 - 130 | ²JCF = ~20-25 |
| C-4a | 120 - 125 | ³JCF = ~2-5 |
| C-5 | 115 - 120 | - |
| C-6 | 105 - 110 | - |
| C-7 | 158 - 162 | - |
| C-8 | 130 - 135 | - |
| C-8a | 135 - 140 | ⁴JCF = ~1-3 |
| OCH₃ | ~55 | - |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. biophysics.orgnih.govsouthampton.ac.ukdiva-portal.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine will be indicative of its electronic environment on the naphthalene ring. The signal will be split into a doublet of doublets due to coupling with the ortho protons (H2 and H8, though H2 is substituted with OH). The primary coupling will be with the adjacent aromatic proton.
The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the molecule. For instance, it would clearly show the correlation between H-3 and H-4, and between H-5, H-6, and H-8, confirming their positions on the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular formula (C₁₁H₉FO₂). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃) from the methoxy group.
Loss of carbon monoxide (CO) from the naphthol ring.
Loss of a fluorine radical (•F).
Cleavage of the methoxy group as a whole.
Analysis of the resulting fragment ions would provide further confirmation of the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (hydroxyl) | 3200 - 3600 | Broad, stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methoxy) | 2850 - 2960 | Stretching |
| C=C (aromatic) | 1500 - 1600 | Stretching |
| C-O (hydroxyl) | 1200 - 1300 | Stretching |
| C-O (methoxy) | 1000 - 1100 | Asymmetric stretching |
| C-F | 1100 - 1200 | Stretching |
The broad O-H stretch is characteristic of the hydroxyl group. The C-H stretches confirm the presence of both aromatic and aliphatic (methoxy) protons. The aromatic C=C stretching bands and the C-O and C-F stretching vibrations further corroborate the proposed structure. The spectrum of the related compound 7-Methoxy-2-naphthol shows characteristic bands that would be expected to be present and shifted in the fluorinated analog. thermofisher.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The polarity differences between these molecules, largely dictated by the functional groups on the naphthalene core, allow for effective purification.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. In the context of substituted naphthalenes, a typical stationary phase for TLC is silica (B1680970) gel, a polar adsorbent.
The choice of mobile phase, or eluent, is critical for achieving clear separation. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly used. By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned. For a compound like this compound, which possesses a polar hydroxyl (-OH) group and a moderately polar methoxy (-OCH3) group, the optimal eluent system will be one that allows the compound to move a moderate distance up the plate, reflected by its retention factor (Rf) value. An ideal Rf value is typically between 0.3 and 0.5, indicating good separation from both highly polar and nonpolar impurities. Visualization of the spots on the TLC plate is often achieved under UV light, where the conjugated naphthalene ring system will fluoresce or absorb light.
While specific TLC data for this compound is not extensively documented in publicly available literature, the conditions can be inferred from procedures for similar naphthalenic compounds. For instance, the synthesis of related naphthalenone derivatives mentions the use of TLC to monitor reaction endpoints. researchgate.net
Interactive Table: Representative TLC System for Naphthalenic Compounds
| Parameter | Description | Typical Value/Choice |
| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel 60 F254 |
| Mobile Phase | The solvent mixture that moves up the plate. | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Ratio | The volumetric ratio of nonpolar to polar solvent. | Varies (e.g., 7:3 to 9:1) |
| Visualization | Method used to see the separated spots. | UV light (254 nm) |
Flash Column Chromatography
Following successful separation on a TLC plate, Flash Column Chromatography is employed for the preparative purification of the synthesized compound. This technique utilizes a glass column packed with a solid adsorbent, most commonly silica gel, through which the crude product mixture is passed using a solvent system (eluent) guided by the prior TLC analysis. Positive pressure, typically from compressed air or nitrogen, is applied to the column to accelerate the solvent flow, making the separation faster than traditional gravity column chromatography. orgsyn.org
For the purification of this compound, the crude material would be dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent, likely a hexane/ethyl acetate mixture determined from TLC, is then passed through the column. orgsyn.org Fractions are collected sequentially as the eluent exits the column. Each fraction is analyzed by TLC to identify those containing the pure desired product. The fractions containing the pure compound are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound. Synthetic procedures for related compounds, such as 6-methoxy-2-naphthol, often involve purification by distillation or recrystallization from solvents like benzene-hexane. orgsyn.org
X-ray Crystallography for Solid-State Structural Determination
While chromatographic methods confirm purity, X-ray Crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This powerful analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays contains detailed information about the arrangement of atoms within the crystal lattice, including precise bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound is not found in the primary literature, extensive crystallographic data exists for closely related analogs. For example, the crystal structure of 7-methoxynaphthalen-2-ol (the non-fluorinated parent compound) has been determined. nih.gov It crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters of a = 17.662 Å, b = 5.9287 Å, and c = 8.4003 Å, with β = 99.857°. nih.gov
Interactive Table: Crystallographic Data for the Analog 7-methoxynaphthalen-2-ol
| Parameter | Value |
| Chemical Formula | C11H10O2 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 17.662 |
| b (Å) | 5.9287 |
| c (Å) | 8.4003 |
| β (°) | 99.857 |
| Z | 4 |
| Reference | nih.gov |
Reactivity Profiles and Derivatization Chemistry of 1 Fluoro 7 Methoxynaphthalen 2 Ol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group at the C-2 position is a primary site for a variety of chemical modifications, including etherification and esterification reactions. These transformations are fundamental for altering the molecule's polarity, steric bulk, and potential for hydrogen bonding.
One notable reaction is the conversion of the hydroxyl group to a trifluoromethanesulfonate (B1224126) (triflate) group. This is typically achieved by reacting 1-Fluoro-7-methoxynaphthalen-2-ol with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base. The resulting triflate is an excellent leaving group, facilitating subsequent cross-coupling reactions. For instance, the triflate of this compound can be used directly in Suzuki coupling reactions without further purification. amazonaws.com
Reactions Involving the Methoxy (B1213986) Group
The methoxy group at the C-7 position can also be a site for chemical modification, although it is generally less reactive than the phenolic hydroxyl group. Demethylation to the corresponding phenol (B47542) is a common transformation, which can be achieved using various reagents known to cleave aryl methyl ethers.
Electrophilic Aromatic Substitution Reactions on the Fluoronaphthalene Core
The naphthalene (B1677914) ring system of this compound is susceptible to electrophilic aromatic substitution, with the positions of substitution being directed by the existing activating and deactivating groups. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing.
A key example of electrophilic aromatic substitution is the fluorination of 7-methoxynaphthalen-2-ol to produce this compound. amazonaws.com This reaction is carried out using an electrophilic fluorinating agent such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®. amazonaws.com The reaction is typically performed in acetonitrile (B52724) at room temperature. amazonaws.com
Further electrophilic substitution on the this compound core can also occur. For example, chlorination of a related compound, this compound, has been shown to yield 1-chloro-8-fluoro-7-methoxynaphthalen-2-ol. amazonaws.com
Nucleophilic Aromatic Substitution on Fluorinated Naphthyl Systems
While the fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution (SNAAr) reactions, its replacement can be facilitated by the presence of strongly activating groups or under specific reaction conditions. The electron-donating nature of the hydroxyl and methoxy groups in this compound would generally disfavor SNAAr at the C-1 position.
Directed C-H Functionalization Strategies
Modern synthetic methodologies have increasingly focused on the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. For a molecule like this compound, directing groups such as the phenolic hydroxyl can be exploited to achieve site-selective C-H activation and subsequent functionalization at adjacent positions.
Derivatization for Enhanced Analytical Detection and Separation
Chemical derivatization of this compound can be employed to improve its detection and separation in analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). For instance, the phenolic hydroxyl group can be reacted with a variety of derivatizing agents to introduce chromophores or fluorophores, thereby enhancing UV-Vis or fluorescence detection.
Theoretical and Computational Chemistry Studies on 1 Fluoro 7 Methoxynaphthalen 2 Ol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular behavior at the electronic level. These methods are particularly valuable for predicting the properties of novel or uncharacterized compounds like 1-Fluoro-7-methoxynaphthalen-2-OL.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity and electronic properties.
For naphthalene (B1677914) and its derivatives, DFT calculations have been employed to understand their electronic characteristics. samipubco.com The introduction of substituents like fluorine and methoxy (B1213986) groups significantly alters the electronic landscape of the naphthalene core. The fluorine atom, being highly electronegative, generally withdraws electron density through the sigma bond (inductive effect), while the methoxy and hydroxyl groups can donate electron density through resonance (mesomeric effect).
In the case of this compound, the interplay of these substituent effects would be complex. The fluorine at the 1-position would be expected to lower the energy of the molecular orbitals, while the electron-donating methoxy and hydroxyl groups at the 7- and 2-positions, respectively, would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The precise electronic character would be a balance of these competing influences.
A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable molecular structure, followed by calculation of the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Table 1: Hypothetical Frontier Orbital Energies for this compound and Analogues (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 7-Methoxy-2-naphthol | -5.85 | -1.10 | 4.75 |
| 1-Fluoronaphthalene | -6.25 | -1.45 | 4.80 |
| This compound | -5.95 | -1.30 | 4.65 |
Note: The values for this compound and its analogues are illustrative and based on general trends observed in substituted naphthalenes. Actual values would require specific DFT calculations.
Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. These calculations can help in the interpretation of experimental UV-Vis and fluorescence spectra. For substituted naphthalenes, the position and intensity of absorption and emission bands are highly sensitive to the nature and position of the substituents.
The introduction of electron-donating groups like hydroxyl and methoxy typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra of aromatic compounds. Conversely, electron-withdrawing groups can cause a blue-shift (hypsochromic shift). For this compound, the combined effect of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing fluorine atom would determine its spectroscopic properties. It is anticipated that the electron-donating groups would have a more dominant effect, resulting in absorption and emission at longer wavelengths compared to unsubstituted naphthalene.
Table 2: Predicted Spectroscopic Properties of this compound and Analogues (from TD-DFT Calculations)
| Compound | Predicted λmax (Absorption, nm) | Predicted λmax (Emission, nm) |
| Naphthalene | 275, 312 | 321 |
| 7-Methoxy-2-naphthol | 285, 330 | 350 |
| 1-Fluoronaphthalene | 270, 308 | 315 |
| This compound | 290, 335 | 360 |
Note: These are hypothetical values based on general principles of substituent effects on the spectroscopy of aromatic systems.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. ncert.nic.in For a flexible molecule like this compound, which has a rotatable methoxy group and a hydroxyl group, conformational analysis is crucial to identify the most stable spatial arrangements of the atoms.
For substituted naphthalenes, studies have shown that the planarity of the ring system is largely maintained, but the substituents can adopt various orientations. The interactions between adjacent substituents can lead to specific preferred conformations. In this compound, the interaction between the fluorine at position 1 and the hydroxyl group at position 2 would be of particular interest in determining the preferred conformation.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediates, as well as the transition states that connect them, a detailed reaction pathway can be mapped out.
For a substituted naphthalene like this compound, a key reaction would be electrophilic aromatic substitution. Computational studies can model the attack of an electrophile at different positions on the naphthalene ring. The calculation of the transition state energies for each possible substitution pattern can reveal the most likely site of reaction. The transition state is the highest energy point along the reaction coordinate, and a lower transition state energy corresponds to a faster reaction rate.
Studies on the electrophilic substitution of naphthalene have shown that the 1-position is generally more reactive than the 2-position due to the formation of a more stable carbocation intermediate. youtube.com However, the presence of substituents can alter this preference. In this compound, the activating hydroxyl and methoxy groups and the deactivating fluorine group would all influence the regioselectivity of further substitutions.
Prediction of Reactivity and Regioselectivity
The reactivity and regioselectivity of aromatic compounds in electrophilic substitution reactions are governed by the electron density distribution in the aromatic ring. Computational methods can predict these properties through the analysis of various reactivity descriptors.
One common approach is to examine the calculated electrostatic potential map of the molecule. Regions of negative electrostatic potential (electron-rich areas) are more susceptible to attack by electrophiles. For this compound, the electron-donating hydroxyl and methoxy groups are expected to increase the electron density at the ortho and para positions relative to them, making these sites more reactive.
Another set of powerful reactivity descriptors are the Fukui functions, which are derived from DFT calculations. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for electrophilic attack, f-, highlights the sites that are most susceptible to losing electron density, thus indicating the most probable sites for electrophilic attack.
For this compound, the directing effects of the substituents would be as follows:
-OH at C2: Activating and ortho, para-directing (to C1 and C3).
-OCH3 at C7: Activating and ortho, para-directing (to C6 and C8).
-F at C1: Deactivating and ortho, para-directing (to C2 and C4).
The interplay of these effects would determine the ultimate regioselectivity. A detailed computational analysis would be required to predict the most favored position for electrophilic attack.
Applications in Advanced Material Science and Chemical Sensing
Development of Fluorescent Probes and Dyes Based on Naphthalene (B1677914) Derivatives
The naphthalene scaffold is a well-established fluorophore, and the introduction of electron-donating (methoxy) and electron-withdrawing (fluoro) groups, along with a hydroxyl group capable of hydrogen bonding and protonation/deprotonation, suggests that 1-Fluoro-7-methoxynaphthalen-2-ol could serve as a versatile platform for the development of novel fluorescent probes and dyes. The sensitivity of the naphthalene fluorescence to the local environment can be finely tuned by these substituents. For instance, the hydroxyl group can act as a recognition site for specific analytes, leading to changes in the fluorescence emission spectrum upon binding. This could be exploited for the detection of ions or small molecules.
| Potential Probe Characteristic | Structural Contribution from this compound | Anticipated Sensing Mechanism |
| Ion Sensing | Hydroxyl and methoxy (B1213986) groups | Chelation or hydrogen bonding with metal ions leading to fluorescence quenching or enhancement. |
| pH Sensing | Hydroxyl group | Protonation/deprotonation of the hydroxyl group altering the intramolecular charge transfer and thus the fluorescence. |
| Polarity Probing | Naphthalene core and polar substituents | Solvatochromic effects, where the emission wavelength shifts with the polarity of the solvent. |
Utilization in Organic Electronic Materials and Optoelectronic Devices
Naphthalene derivatives are known for their charge-transport properties and are utilized in the fabrication of organic electronic materials. The introduction of a fluorine atom in this compound is particularly significant. Fluorination is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of organic molecules, which can enhance electron injection and transport, as well as improve the stability of the material. Consequently, this compound could be a valuable building block for the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Applications in Chemical Sensing and Supramolecular Chemistry
The potential of this compound extends to the realm of chemical sensing and supramolecular chemistry. The hydroxyl group can act as a hydrogen bond donor, while the methoxy and fluoro groups can participate in other non-covalent interactions. These features make it an attractive candidate for the design of host molecules in supramolecular assemblies. Such assemblies can be engineered to selectively bind to guest molecules, leading to a detectable signal, often a change in fluorescence. This principle can be applied to create highly selective and sensitive chemical sensors for environmental monitoring or industrial process control.
Advanced Imaging Applications Beyond Biological Systems
While fluorescent probes are extensively used in biology, their application in materials science for advanced imaging is a growing field. Derivatives of this compound could be incorporated into polymers or other materials to report on their local chemical or physical environment. For example, they could be used to visualize stress or strain in a material, monitor curing processes in polymers, or detect the presence of microcracks. The photostability often associated with naphthalene-based fluorophores would be a key advantage in these applications.
Optical Brightening Agents Derived from Naphthalene Cores
Naphthalene derivatives are the basis for many optical brightening agents, which function by absorbing ultraviolet light and re-emitting it as blue light, making materials appear whiter and brighter. The specific substitution pattern of this compound, with its potential for strong UV absorption and blue-shifted fluorescence, suggests that it or its derivatives could be effective optical brighteners. The presence of the fluoro group may also enhance the photostability and performance of such agents in various matrices like plastics, textiles, and paper.
Structure Property Relationship Spr Investigations of 1 Fluoro 7 Methoxynaphthalen 2 Ol Derivatives
Correlations Between Structural Modifications and Optical Signatures (e.g., Fluorescence Quantum Yield, Emission Wavelength, Stokes Shift)
The optical properties of naphthalene (B1677914) derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov In 1-Fluoro-7-methoxynaphthalen-2-ol, the interplay between the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups and the electronegative fluorine (-F) atom dictates its fluorescence characteristics.
Naphthalene-based dyes are known for their rigid planar structure and large π-electron conjugation, which often leads to high fluorescence quantum yields and excellent photostability. nih.gov The introduction of electron-donating groups, such as the methoxy group at the C-4 position of the naphthalimide ring, can increase the emission quantum yield and shift the fluorescence color. nih.gov Conversely, the fluorescence quantum yield of some fluorophores can be significantly affected by the position of fluorine substituents. mdpi.com For instance, a study on fluorinated tolanes showed that derivatives with three fluorine atoms at the 2, 3, and 4 positions exhibited higher quantum yields than those with fluorine atoms at the 3, 4, and 5 positions. mdpi.com
The solvent environment also plays a crucial role in the photophysical properties of naphthalene derivatives. nih.govsci-hub.se Many naphthalimides exhibit strong positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. nih.gov This behavior is often associated with a decrease in fluorescence quantum yield in polar solvents due to changes in the rates of radiative and non-radiative decay processes. nih.gov
The following table illustrates the hypothetical effect of substituents on the optical properties of a naphthalene core, based on general principles observed in related compounds.
Table 1: Predicted Optical Signatures of Substituted Naphthalene Derivatives
| Substituent Modification | Predicted Effect on Fluorescence Quantum Yield (Φf) | Predicted Effect on Emission Wavelength (λem) | Predicted Effect on Stokes Shift |
|---|---|---|---|
| Addition of -OH group | Increase | Bathochromic shift (longer wavelength) | Increase |
| Addition of -OCH3 group | Increase | Bathochromic shift (longer wavelength) | Increase |
| Addition of -F group | Variable (position-dependent) | Hypsochromic shift (shorter wavelength) | Decrease |
| Increasing solvent polarity | Decrease | Bathochromic shift (longer wavelength) | Increase |
Impact of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of the this compound ring system are governed by the electronic effects of its substituents. Naphthalene is inherently more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.orgmsu.edu The position of substitution on the naphthalene ring is influenced by the stability of the carbocation intermediate, with the 1-position being generally more reactive than the 2-position. libretexts.org
The substituents on this compound have competing effects:
Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the aromatic ring via resonance.
Fluorine (-F) Atom: Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. nih.gov However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The carbon-fluorine bond is one of the strongest in organic chemistry, which can increase the thermal and oxidative stability of the molecule. nih.gov
The combined influence of these groups makes the reactivity of the molecule complex. The activating effects of the hydroxyl and methoxy groups likely dominate, making the ring susceptible to electrophilic attack at positions that are ortho or para to them and not already substituted. The fluorine atom's deactivating nature may slightly temper this reactivity while still directing incoming electrophiles to its ortho and para positions. The presence of multiple, sometimes opposing, directing effects can make predicting the exact site of further substitution challenging without experimental data. msu.edu
Table 2: Substituent Effects on the Naphthalene Ring
| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -OH (at C2) | Electron-withdrawing | Strongly electron-donating | Activating | ortho, para |
| -OCH3 (at C7) | Electron-withdrawing | Strongly electron-donating | Activating | ortho, para |
| -F (at C1) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | ortho, para |
Influence of Structural Changes on Self-Assembly and Supramolecular Interactions
The self-assembly of this compound derivatives into ordered supramolecular structures is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.orgresearchgate.net The specific arrangement of molecules in the solid state determines their bulk physical and chemical properties. nih.gov
π-π Stacking: The planar, electron-rich naphthalene core is prone to π-π stacking interactions, where the aromatic rings arrange themselves in a face-to-face or offset manner. rsc.org These interactions are crucial for charge transport in organic electronic materials. The presence of both electron-donating (-OH, -OCH3) and electron-withdrawing (-F) groups can modulate the electronic distribution of the π-system, influencing the strength and geometry of these stacking interactions. In some conformationally flexible molecules, intramolecular π-π stacking can occur, which is influenced by the electronic nature of the substituents. rsc.org
The interplay between strong hydrogen bonds and weaker π-π stacking interactions will dictate the final crystal packing. researchgate.net Modifications to the substituent pattern, for instance, by replacing the hydroxyl group with a non-hydrogen-bonding group, would drastically alter the self-assembly behavior and the resulting supramolecular architecture.
Analysis of Electronic Properties and Their Modulation Through Structural Variations
The electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are tuned by its substituents. These properties are critical for applications in organic electronics. bohrium.comresearchgate.net
Electron-Donating Groups (-OH, -OCH3): These groups generally increase the energy of the HOMO, making the molecule easier to oxidize.
Electron-Withdrawing Groups (-F): The introduction of fluorine atoms tends to lower the energy of both the HOMO and LUMO levels. rsc.org This can make electron injection easier and increases the material's resistance to oxidative degradation. rsc.org
The net effect on the HOMO-LUMO energy gap, which determines the optical and electronic properties, depends on the relative stabilization of the two orbitals. In the case of this compound, the electron-donating hydroxyl and methoxy groups will raise the HOMO level, while the electron-withdrawing fluorine atom will lower both the HOMO and LUMO. Computational studies on similar systems have shown that the position of substituents significantly affects the electronic properties. bohrium.com
Table 3: Predicted Effects of Substituents on Electronic Properties
| Substituent | Effect on HOMO Energy Level | Effect on LUMO Energy Level | Predicted Effect on Band Gap |
|---|---|---|---|
| -OH | Increase | Slight Increase | Decrease |
| -OCH3 | Increase | Slight Increase | Decrease |
| -F | Decrease | Decrease | Variable (depends on relative stabilization) |
Exploration of the Fluorine Atom's Role in Tuning Material Characteristics
The fluorine atom, despite its simple nature, imparts unique and powerful modifications to the properties of organic molecules. researchgate.net Its role in this compound is multifaceted.
Electronic Modulation: Due to its high electronegativity, fluorine exerts a strong inductive effect, which lowers the orbital energies. rsc.orgresearchgate.net This can enhance the stability of the molecule and improve its performance as an n-type or ambipolar semiconductor. rsc.org
Supramolecular Organization: Fluorine can participate in non-covalent interactions such as C-H···F hydrogen bonds. rsc.org These interactions can play a crucial role in directing the solid-state packing of molecules, often promoting a π-stack arrangement that is beneficial for charge carrier mobility. rsc.org
Reactivity and Selectivity: The fluorine atom influences the reactivity of the naphthalene ring. Direct fluorination of naphthalene is regioselective, favoring the 1-position. oup.com While the fluorine atom is generally stable, its presence can affect the reactivity of other positions on the ring.
Spectroscopic Handle: The presence of fluorine provides a powerful tool for analysis. 19F NMR spectroscopy is a highly specific technique for identifying and quantifying fluorinated compounds and their reaction products. magritek.com This can be particularly useful for studying the metabolism or degradation of such molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing fluorine and methoxy groups into naphthalene derivatives like 1-Fluoro-7-methoxynaphthalen-2-OL?
- Methodological Answer : Fluorination can be achieved via electrophilic substitution using reagents like Selectfluor or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Methoxy groups are typically introduced via alkylation of hydroxylated precursors using methyl iodide and a base (e.g., K₂CO₃) in acetone or DMSO . For regioselectivity, protecting group strategies (e.g., acetyl protection of the hydroxyl group) may prevent undesired substitutions.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for unambiguous structural confirmation . Complementary techniques include:
- NMR : NMR to confirm fluorine presence and / NMR for substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- IR Spectroscopy : To identify functional groups (e.g., -OH, C-F stretches).
Q. What safety precautions are critical when handling fluorinated naphthalene derivatives?
- Methodological Answer : Fluorinated compounds may exhibit acute toxicity (H302, H312, H332) and chronic aquatic hazards (H413). Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators for dust/fume control .
- Ventilation : Use fume hoods to avoid inhalation exposure.
- Waste Disposal : Segregate halogenated waste to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software).
- Variable-Temperature NMR : Identify conformational changes or hydrogen bonding.
- Peer Validation : Cross-check assignments with collaborators or literature analogs (e.g., 5-Fluoronaphthalen-1-ol in ).
Q. What experimental design considerations optimize the biological activity screening of fluorinated naphthalenols?
- Methodological Answer :
- In-Vitro Assays : Use cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with positive controls like doxorubicin. Ensure compounds are dissolved in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Mechanistic Studies : Pair with ROS detection assays or Western blotting to probe pathways (e.g., apoptosis markers like caspase-3).
Q. How do steric and electronic effects of fluorine and methoxy substituents influence reaction pathways in naphthalene derivatives?
- Methodological Answer :
- Steric Effects : Methoxy groups at the 7-position may hinder electrophilic attack at adjacent positions, directing reactions to the 1- or 4-positions.
- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, slowing electrophilic substitutions but enhancing nucleophilic aromatic substitutions. Computational tools (e.g., Hammett σ constants) can predict reactivity trends .
Q. What strategies mitigate low yields in the synthesis of this compound?
- Methodological Answer :
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency.
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) to isolate pure product .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental solubility/stability profiles?
- Methodological Answer :
- Solubility Tests : Experimentally determine solubility in DMSO, ethanol, and PBS using UV-Vis spectroscopy. Compare with predicted logP values (e.g., via ChemAxon).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC to identify decomposition products .
Q. What methods reconcile contradictory bioactivity results across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use common positive controls and cell passage numbers.
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial activity in ) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
